4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
Description
4-Fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide (CAS: 685107-40-8) is a benzenesulfonamide derivative featuring an imidazo[1,2-a]pyrimidine core. Its molecular formula is C₂₀H₁₆FN₃O₂S, with a molecular weight of 381.42 g/mol . The compound combines a 4-fluorobenzenesulfonamide moiety linked via a phenyl group to the 2-position of the imidazo[1,2-a]pyrimidine heterocycle. This structural architecture is characteristic of bioactive molecules targeting microbial or enzymatic pathways, particularly in tuberculosis (TB) research, where imidazo-fused heterocycles are known for their potency .
Properties
IUPAC Name |
4-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJJDDIAXMXTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidin-2-yl group. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The fluorine atom is introduced using fluorinating agents, and the benzenesulfonamide group is added through sulfonation reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anti-TB Activity and Substitution Effects
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide
- MIC : 0.004 µM against Mycobacterium tuberculosis (Mtb) .
- Key Features : A methylbenzyl group and p-tolyl substituent enhance potency. The carboxamide linkage contrasts with the sulfonamide group in the target compound, suggesting divergent binding interactions.
4-Fluoro-N-(3-((2-(4-Fluorophenyl)-6-Methylimidazo[1,2-a]Pyridin-3-Yl)Oxy)Propyl)-3-Methylaniline
Sulfonamide Derivatives
N,N-Diethyl-3-(6-Methyl-2-(Pyrrolidine-1-Carbonyl)Imidazo[1,2-a]Pyridin-8-Yl)Benzenesulfonamide (Compound 28)
- Yield : 73.7%; Melting Point : 164–167°C .
- Key Features : A diethylamine sulfonamide substituent and pyrrolidine-carbonyl group highlight modular synthetic routes. The target compound’s simpler 4-fluoro substituent may reduce steric hindrance.
4-Iodo-N-(4-(7-Methylimidazo[1,2-a]Pyrimidin-2-Yl)Phenyl)Benzenesulfonamide Molecular Weight: 490.3 g/mol .
Physicochemical and Conformational Properties
Dihedral Angle Analysis
Melting Points and Solubility
- Analogs like 3-fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide (Compound 26) melt at 263–265°C , indicating high crystallinity . The target compound’s melting point is unspecified but likely lower due to the flexible sulfonamide group.
Biological Activity
4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₃FN₄O₂S
- Molecular Weight : 368.4 g/mol
- CAS Number : 862812-03-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound exhibits significant inhibitory effects on specific enzymes and pathways involved in cellular proliferation and survival.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it inhibits the growth of cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it was found to have an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antitumor activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine synthesis pathway. Inhibition assays revealed that it outperformed known DHODH inhibitors such as brequinar and teriflunomide, suggesting its potential utility in immunosuppressive therapies .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study assessed the effects of the compound on various cancer cell lines, revealing significant inhibition of cell proliferation with a notable selectivity index favoring cancerous cells over non-cancerous cells .
- The compound was also evaluated in a xenograft model where it inhibited lung metastasis more effectively than TAE226, a known anticancer agent .
- Enzymatic Assays :
Data Tables
| Activity Type | Cell Line/Target | IC₅₀ Value (μM) | Comparison |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 | Superior to 5-FU |
| DHODH Inhibition | Human DHODH | Not specified | More active than brequinar and teriflunomide |
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves a multi-step process: (i) Core Imidazo[1,2-a]pyrimidine Formation : Cyclization of 2-aminopyrimidine with α-haloketones or diketones under reflux in polar solvents (e.g., DMF or ethanol) . (ii) Sulfonylation : Reacting the imidazo[1,2-a]pyrimidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Key challenges include avoiding over-chlorination during sulfonylation and ensuring regioselectivity in cyclization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- ¹H-NMR : Aromatic protons from the imidazo[1,2-a]pyrimidine ring appear as doublets at δ 8.5–9.0 ppm, while sulfonamide NH resonates as a singlet at δ 10.5–11.0 ppm .
- FT-IR : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and imidazo[1,2-a]pyrimidine C=N stretches at 1600–1650 cm⁻¹ .
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 398.4 (calculated for C₁₉H₁₄FN₄O₂S), with fragmentation patterns confirming the imidazo[1,2-a]pyrimidine core .
Q. What are the primary biological targets of this compound, and how are binding assays designed to validate them?
- Methodological Answer : The compound targets enzymes like cytochrome bc₁ oxidase (anti-TB activity, MIC 0.03–0.004 µM) and COX-2 (anti-inflammatory potential). Binding assays include:
- Fluorescence Polarization : Using FITC-labeled ATP synthase subunits to measure competitive displacement .
- Surface Plasmon Resonance (SPR) : Immobilizing recombinant COX-2 on a sensor chip to quantify binding kinetics (KD values) .
Q. How is the compound’s solubility profile assessed for in vitro studies, and what formulations improve bioavailability?
- Methodological Answer :
- Solubility Testing : Shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis at λmax 270 nm .
- Formulation : Co-solvents (10% DMSO/90% PEG-400) or nanoemulsions (lecithin/tween-80) enhance solubility by 5–10× .
Q. What in vitro toxicity assays are recommended for early-stage pharmacological evaluation?
- Methodological Answer :
- HepG2 Cytotoxicity : CC50 values using MTT assays (48-hour exposure) .
- hERG Inhibition : Patch-clamp assays to assess cardiac safety (IC50 > 10 µM preferred) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s anti-TB efficacy while minimizing off-target effects?
- Methodological Answer :
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide para-position improves MIC values by 3–5× .
- Selectivity Screening : Parallel assays against human kinases (e.g., JAK2, EGFR) to identify selective analogs .
Q. What strategies resolve contradictory data between in vitro enzyme inhibition and cellular efficacy (e.g., poor correlation in IC50 vs. MIC values)?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
- Membrane Permeability : Caco-2 monolayer assays to quantify apparent permeability (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
Q. Which in vivo models are most appropriate for evaluating pharmacokinetics and efficacy against chronic inflammatory diseases?
- Methodological Answer :
- Murine Collagen-Induced Arthritis (CIA) : Oral dosing (10–50 mg/kg/day) with synovial TNF-α reduction as a biomarker .
- Pharmacokinetics : IV/PO crossover studies in Sprague-Dawley rats to calculate AUC, t₁/₂, and bioavailability (>30% target) .
Q. How can computational methods predict metabolite formation and guide synthetic modifications to reduce toxicity?
- Methodological Answer :
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I metabolites (e.g., sulfonamide hydrolysis) .
- Prodrug Design : Replace labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoroethyl) to block metabolic hotspots .
Q. What experimental approaches validate the compound’s mechanism of action when targeting multi-drug-resistant (MDR) bacterial strains?
- Methodological Answer :
- Time-Kill Assays : Compare bactericidal activity against MDR-Mtb (e.g., H37Rv ΔkatG) vs. wild-type strains .
- Resistance Induction : Serial passage in sub-MIC concentrations to assess mutation frequency (<1×10⁻⁸ preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
